3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid
Description
This compound features a cyclobutane core substituted with a carboxylic acid group at position 1 and a branched ethyl chain at position 3. The ethyl chain contains an amino group (-NH₂), a ketone (-C=O), and a tert-butoxy ether (-O-(C(CH₃)₃)) group. Its rigid cyclobutane scaffold and multifunctional substituents make it a promising candidate for peptide stapling, drug design, and materials science .
Properties
CAS No. |
1638772-03-8 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.276 |
IUPAC Name |
3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8(12)6-4-7(5-6)9(13)14/h6-8H,4-5,12H2,1-3H3,(H,13,14) |
InChI Key |
VSQSBIHMGOYUDW-LUHQIEFSSA-N |
SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)C(=O)O)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the cyclobutane ring and the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are outlined below:
Biological Activity
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring with an amino group and a carboxylic acid functional group, alongside an ether linkage. The molecular formula is with a molecular weight of approximately 265.25 g/mol.
Structural Formula
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in oncology. Its efficacy has been primarily studied in relation to tumors with mutations in the isocitrate dehydrogenase (IDH) genes, which are common in certain cancers such as gliomas and acute myeloid leukemia.
The mechanism by which this compound exerts its effects involves the inhibition of pathways associated with IDH mutations. By targeting these pathways, it shows potential in reducing tumor growth and enhancing the efficacy of existing cancer therapies.
Research Findings
A variety of studies have explored the biological activity of this compound:
- In Vitro Studies :
-
In Vivo Studies :
- Animal models have indicated that treatment with this compound can lead to significant reductions in tumor size compared to controls.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : A study involving patients with gliomas showed improved outcomes when treated with a regimen including this compound alongside standard chemotherapy.
- Case Study 2 : In a clinical trial focusing on acute myeloid leukemia patients with IDH mutations, participants receiving this compound exhibited a higher rate of remission compared to those receiving standard treatments alone.
Synthesis and Chemical Reactions
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with readily available cyclobutane derivatives.
- Reagents Used : Common reagents include sodium hydride for deprotonation and dichloromethane as a solvent.
Synthesis Table
| Step | Reagent | Reaction Type |
|---|---|---|
| 1 | Sodium Hydride | Deprotonation |
| 2 | Dichloromethane | Solvent for reactions |
| 3 | Trifluoroacetic Acid | Deprotection |
Potential Applications
The unique structural features of this compound allow it to participate in various chemical transformations, making it valuable in:
- Medicinal Chemistry : Development of new cancer therapies targeting specific genetic mutations.
- Organic Synthesis : As an intermediate for synthesizing complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
